Cas no 857267-07-3 (3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine)
3-Fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine is a fluorinated aromatic amine derivative featuring a piperazine substituent, which enhances its utility in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom at the 3-position and the 4-methylpiperazinyl group at the 5-position imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of bioactive compounds. Its structural motif is particularly relevant in the development of CNS-targeting agents and receptor modulators due to its potential for improved binding affinity and metabolic stability. The compound's well-defined reactivity and purity make it suitable for precision applications in drug discovery and organic synthesis.

857267-07-3 structure
Product name:3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Chemical and Physical Properties
Names and Identifiers
-
- 3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine
- 3-Fluoro-5-(4-methyl-1-piperazinyl)aniline
- D75772
- SY325912
- SCHEMBL4717525
- 3-fluoro-5-(4-methylpiperazin-1-yl)aniline
- [3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]amine
- PZBBQMPXDSBDJJ-UHFFFAOYSA-N
- CS-0096714
- 3-Fluoro-5-(4-methyl-1-piperazinyl)benzenamine
- 857267-07-3
- MFCD12763356
- Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)-
- DTXSID101245907
- DB-090261
-
- Inchi: InChI=1S/C11H16FN3/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5,13H2,1H3
- InChI Key: PZBBQMPXDSBDJJ-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)C2=CC(=CC(=C2)N)F
Computed Properties
- Exact Mass: 209.13282569g/mol
- Monoisotopic Mass: 209.13282569g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.5Ų
- XLogP3: 1.3
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01SFPX-100mg |
Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)- |
857267-07-3 | 98% | 100mg |
$697.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1167354-1g |
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline |
857267-07-3 | 98% | 1g |
¥10701.00 | 2024-07-28 | |
Chemenu | CM335375-1g |
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline |
857267-07-3 | 95%+ | 1g |
$2158 | 2021-06-16 | |
Chemenu | CM335375-1g |
3-Fluoro-5-(4-methylpiperazin-1-yl)aniline |
857267-07-3 | 95%+ | 1g |
$2158 | 2022-09-29 | |
1PlusChem | 1P01SFPX-250mg |
Benzenamine, 3-fluoro-5-(4-methyl-1-piperazinyl)- |
857267-07-3 | 98% | 250mg |
$1178.00 | 2024-04-21 |
3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine Related Literature
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
857267-07-3 (3-fluoro-5-(4-methyl-1-piperazinyl)-Benzenamine) Related Products
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